N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a piperazine ring, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group. This reaction is usually carried out under basic conditions, such as in the presence of sodium hydroxide, at elevated temperatures.
-
Acylation Reaction: : The hydroxyethylpiperazine intermediate is then acylated with 3-chlorobenzoyl chloride. This reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
-
Reduction: : The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions using catalysts such as palladium on carbon.
-
Substitution: : The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
-
Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
-
Chemical Biology: : It serves as a tool compound to probe biological pathways and mechanisms.
-
Industrial Applications: : The compound may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The hydroxyethyl group may facilitate binding to these targets through hydrogen bonding, while the chlorophenyl group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]propanamide: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and interaction with biological targets. The chlorophenyl group also provides distinct electronic properties that can influence its reactivity and binding affinity.
This compound’s specific combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H22ClN3O2 |
---|---|
Molecular Weight |
311.81 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-2-1-3-14(12-13)17-15(21)4-5-18-6-8-19(9-7-18)10-11-20/h1-3,12,20H,4-11H2,(H,17,21) |
InChI Key |
NDXSABRRTOQDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.